molecular formula C9H6Cl2N2O2S B2381188 1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride CAS No. 1156603-44-9

1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B2381188
CAS No.: 1156603-44-9
M. Wt: 277.12
InChI Key: XFPBCLZZJICDMF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2N2O2S. It is a member of the pyrazole family, which is known for its diverse applications in medicinal and combinatorial chemistry. This compound is particularly notable for its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride can be synthesized through a two-step method starting from 2-(benzylthio)malonaldehyde. The reaction conditions typically involve the use of chlorosulfonic acid or Sandmeyer-type chlorosulfonation .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the oxidative chlorination of sulfur-containing compounds such as thiols and sulfides. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the development of bioactive compounds with potential therapeutic applications.

    Medicine: Investigated for its role in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of sulfonamide bonds. This is particularly useful in medicinal chemistry for the development of drugs that target specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-(4-Methylphenyl)pyrazole-4-sulfonyl chloride
  • 1-(4-Bromophenyl)pyrazole-4-sulfonyl chloride

Uniqueness

1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of bioactive molecules and in various industrial applications .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPBCLZZJICDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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